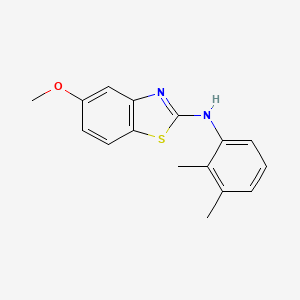

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The IUPAC name reflects the compound's structural complexity, beginning with the core benzothiazole ring system and incorporating the various substituents in their appropriate positions. The name systematically describes the 5-methoxy substitution on the benzothiazole ring and the N-(2,3-dimethylphenyl) substituent attached to the 2-amino position.

The compound is officially registered under Chemical Abstracts Service number 890962-59-1, providing a unique identifier for chemical database searches and regulatory documentation. Alternative naming conventions may refer to this compound as N-(2,3-dimethylphenyl)-5-methoxybenzo[d]thiazol-2-amine, which explicitly indicates the position of the methoxy group and maintains clarity regarding the benzothiazole core structure. The systematic approach to naming ensures unambiguous identification across different chemical databases and research contexts.

The nomenclature also reflects the hierarchical organization of the molecule, with the benzothiazole serving as the primary structural unit. The benzothiazole framework itself consists of a benzene ring fused to a thiazole ring, creating a bicyclic heterocyclic system that serves as the foundation for further substitution. This systematic naming approach facilitates communication among researchers and ensures consistent identification across various scientific disciplines.

Molecular Architecture and Key Functional Groups

The molecular architecture of this compound is characterized by several distinct structural domains that contribute to its overall chemical properties. The central benzothiazole core provides a planar, aromatic framework that influences the compound's electronic properties and potential intermolecular interactions. This bicyclic system consists of a benzene ring fused to a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms.

The 5-methoxy substituent introduces an electron-donating group to the benzothiazole system, positioned on the benzene portion of the bicyclic framework. This methoxy group consists of a methyl group connected to the aromatic ring through an oxygen atom, creating both steric and electronic effects that influence the compound's reactivity and properties. The electron-donating nature of the methoxy group can affect the electron density distribution throughout the aromatic system.

The N-(2,3-dimethylphenyl) substituent attached to the 2-position of the benzothiazole ring represents a significant structural feature. This arylamine linkage creates an extended conjugated system that connects the benzothiazole core with a substituted phenyl ring bearing two methyl groups in the 2 and 3 positions. The dimethyl substitution pattern on the phenyl ring introduces both steric hindrance and electronic effects that can influence the compound's overall conformation and intermolecular interactions.

The presence of multiple aromatic rings within the structure creates opportunities for π-π stacking interactions and other non-covalent interactions. The nitrogen atom in the thiazole ring and the amine nitrogen connecting the two aromatic systems provide potential sites for hydrogen bonding, both as acceptors and donors depending on the chemical environment.

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is established as C₁₆H₁₆N₂OS, reflecting the compound's composition of sixteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This formula provides essential information for calculating theoretical properties and predicting spectroscopic behavior.

The molecular weight is determined to be 284.38 daltons, a value that falls within the typical range for small molecule pharmaceutical compounds. This molecular weight is significant for understanding the compound's physical properties, including its potential bioavailability and membrane permeability characteristics. Mass spectrometry analysis would be expected to show a molecular ion peak at mass-to-charge ratio of 284 under standard ionization conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂OS |

| Molecular Weight | 284.38 g/mol |

| Chemical Abstracts Service Number | 890962-59-1 |

| Exact Mass | 284.1014 Da |

| Monoisotopic Mass | 284.1014 Da |

The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is documented as COC1=CC=C(SC(NC2=CC=CC(C)=C2C)=N3)C3=C1, providing a text-based description of the molecular connectivity. This notation system allows for computational analysis and database searching while maintaining structural information in a compact format.

Mass spectrometry fragmentation patterns would likely show characteristic losses corresponding to the methoxy group (31 Da), methyl groups (15 Da each), and potential rearrangement products involving the benzothiazole and phenyl ring systems. The presence of the sulfur atom may lead to distinctive isotope patterns in high-resolution mass spectrometry analysis, with the characteristic M+2 peak appearing approximately 4.4% of the molecular ion intensity due to the natural abundance of sulfur-34.

Crystallographic Properties and X-ray Diffraction Analysis

While specific crystallographic data for this compound is not extensively documented in the available literature, the structural characteristics of related benzothiazole derivatives provide insights into expected crystalline behavior. Benzothiazole compounds typically exhibit planar or near-planar conformations due to the extended aromatic conjugation, which influences their packing arrangements in the solid state.

The molecular geometry is expected to be influenced by the electronic properties of the constituent aromatic rings and the conformational preferences around the amine linkage connecting the benzothiazole and dimethylphenyl moieties. The presence of multiple aromatic rings suggests potential for π-π stacking interactions in the crystal structure, which could lead to layered packing arrangements common in aromatic heterocyclic compounds.

Theoretical computational analysis using density functional theory methods could provide predictions for optimized molecular geometry, including bond lengths, bond angles, and dihedral angles throughout the structure. The thiazole ring geometry is expected to be relatively planar, with typical carbon-nitrogen and carbon-sulfur bond lengths consistent with aromatic character.

The methoxy substituent orientation relative to the benzothiazole plane may be influenced by both steric and electronic factors. The dimethylphenyl substituent attached through the amine linkage introduces additional conformational flexibility, with the potential for rotation around the carbon-nitrogen bond connecting the two aromatic systems.

Intermolecular interactions in the crystal structure would likely include van der Waals forces between the aromatic rings, potential hydrogen bonding involving the amine nitrogen and methoxy oxygen atoms, and possible weak C-H···π interactions. The sulfur atom in the thiazole ring might participate in weak intermolecular interactions that contribute to the overall crystal packing stability.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-5-4-6-13(11(10)2)17-16-18-14-9-12(19-3)7-8-15(14)20-16/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRGLXSUIUZFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=CC(=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzothiazole core participates in electrophilic substitutions, particularly at the 5-methoxy and 2-amine positions. For example:

Sulfuration

Interaction with elemental sulfur (S₈) in DMSO generates sulfurated intermediates, leading to derivatives such as benzothiazolethiones .

Mechanism :

-

Formation of an imine intermediate via reaction with aldehydes.

-

Electrophilic attack by activated sulfur.

-

Cyclization and oxidative aromatization to yield substituted thiazoles .

Example Reaction :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, S₈, DMSO | 140°C, N₂ atmosphere | 2-Phenylnaphtho[2,1-d]thiazole | 97% |

Nucleophilic Substitution Reactions

The exocyclic amine group undergoes N-alkylation and N-acylation :

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH produces N-alkylated derivatives.

Example :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine | CH₃I, NaH, DMF | N-Methyl derivative | 65% |

N-Acylation

Acetylation with acetyl chloride yields acetamide derivatives, though excessive steric hindrance from the 2,3-dimethylphenyl group reduces reactivity compared to less substituted analogs .

Oxidation and Stability

The compound exhibits moderate stability under ambient conditions but degrades under strong oxidants:

Oxidation with H₂O₂

Controlled oxidation converts the benzothiazole’s thioether group to a sulfoxide or sulfone, depending on reaction time and temperature.

Conditions :

-

Oxidant: 30% H₂O₂

-

Catalyst: Acetic acid

-

Products: Sulfoxide (major) at 50°C, sulfone (major) at 80°C.

Comparative Reaction Pathways

The 2,3-dimethylphenyl substituent imposes steric and electronic effects that differentiate its reactivity from analogs:

Mechanistic Insights

-

Knoevenagel Condensation : The benzothiazole’s amine group acts as a Michael donor in reactions with α,β-unsaturated carbonyl compounds, forming fused heterocycles (e.g., pyrimidobenzothiazoles) .

-

Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible at the 6-position of the benzothiazole ring, though yields are modest (~40–60%) .

Biological Activity

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C16H16N2OS

- Molecular Weight : 270.37 g/mol

The presence of a methoxy group and a dimethylphenyl moiety contributes to its unique reactivity and biological properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

1. Enzyme Inhibition

- Cytochrome P450 : The compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Monoamine Oxidase (MAO) : It also inhibits MAO activity, which is significant in the metabolism of neurotransmitters such as serotonin and dopamine.

2. Signaling Pathways

- The compound interferes with signaling pathways involved in cell proliferation and apoptosis. This suggests potential anticancer properties by promoting apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound may have significant anticancer activity. Studies have shown:

- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). IC50 values indicate effective concentrations required to inhibit cell growth significantly .

Antimicrobial Activity

The compound has shown antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antidepressant Effects : In forced swim tests in animal models, the compound exhibited significant antidepressant-like effects by reducing immobility duration .

- In Vivo Studies : A study demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine has been studied for its potential as an anticancer agent. Its mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. Research indicates that benzothiazole derivatives exhibit promising anticancer activity against various cancer cell lines, including pancreatic cancer cells .

Neuroprotective Effects

Recent studies have highlighted the compound's potential in treating neurodegenerative diseases. It has demonstrated inhibitory effects on monoamine oxidase enzymes, which are implicated in neurodegeneration. This inhibition may contribute to improved cognitive function and reduced depressive symptoms in affected patients .

Cholinesterase Inhibition

The compound has shown significant inhibition of acetylcholinesterase and butyrylcholinesterase activities, which are crucial in the treatment of Alzheimer's disease. By modulating cholinergic signaling, it may enhance cognitive function and memory retention.

Materials Science

Organic Semiconductors

this compound is also utilized in materials science for developing organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices. The compound's ability to form stable charge-transfer complexes enhances its performance in these applications.

Biological Studies

Antimicrobial Activity

The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics. Studies have shown that benzothiazole derivatives can disrupt the growth of various microbial strains through different mechanisms of action .

Cellular Effects

Research indicates that this compound influences cellular metabolism and signaling pathways. It has been reported to impair the energetics of Mycobacterium tuberculosis, leading to reduced cellular respiration and energy production.

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study conducted on various benzothiazole derivatives demonstrated significant anticancer activity against pancreatic cancer cells. The research focused on the structure-activity relationship (SAR) of these compounds, highlighting the importance of specific substitutions on the benzothiazole ring for enhanced potency . -

Neuroprotective Effects Investigation

A series of compounds derived from benzothiazole were synthesized and tested for their inhibitory potency against monoamine oxidase enzymes. The results indicated that several derivatives exhibited strong inhibitory activity, suggesting potential therapeutic benefits for neurodegenerative diseases . -

Cholinesterase Inhibition Research

Investigations into the cholinesterase inhibitory effects of this compound revealed that it effectively inhibits both acetylcholinesterase and butyrylcholinesterase activities. This property is crucial for developing treatments for Alzheimer's disease.

Comparison with Similar Compounds

N-Benzyl-5-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine ()

- Structure : Benzothiazole core with chloro (C5), methyl (C4), and benzyl (N-substituent).

- Key Differences: Chloro substituent vs. Benzyl vs. 2,3-dimethylphenyl: Benzyl lacks methyl groups, reducing steric hindrance and lipophilicity.

- Implications : The chloro and methyl groups may enhance cytotoxicity, as seen in other halogenated benzothiazoles .

2-(3-Methoxyphenyl)Benzo[d]Oxazol-5-Amine ()

- Structure : Benzoxazole core (oxygen instead of sulfur) with 3-methoxyphenyl (C2) and amine (C5).

- Key Differences :

- Oxazole vs. thiazole: Oxygen reduces aromaticity and electron density compared to sulfur, altering binding interactions.

- Methoxy position: At C2 (phenyl) vs. C5 (benzothiazole) in the target compound.

- Implications : Benzoxazole derivatives often exhibit distinct pharmacokinetic profiles due to reduced lipophilicity .

Complex Hybrid Structures

4-(Benzo[d]Thiazol-2-Yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine ()

N-((5-Substituted-2-Phenyl-1H-Indol-3-Yl)Methylene)-4,5,6,7-Tetrahydro-5,7-Dimethylbenzo[d]Thiazole-2-Amine ()

- Structure: Tetrahydrobenzothiazole fused with indole and thiazolidinone.

- Indole-thiazole hybrids are associated with diverse biological activities, including kinase inhibition.

- Implications : Tetrahydro derivatives may improve metabolic stability compared to aromatic cores .

Comparative Data Table

Research Findings and Implications

- Substituent Effects: Methoxy vs. Chloro: Methoxy groups improve solubility but may reduce metabolic stability compared to chloro substituents. Dimethylphenyl vs.

- Synthetic Considerations : Triethylamine/DMF systems () are effective for triazole formation, suggesting utility in synthesizing complex benzothiazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (90–120°C). For example, cyclization of substituted benzoic acid derivatives with hydrazides in POCl₃ yields benzothiazole cores . A typical procedure involves reacting 5-methoxy-1,3-benzothiazol-2-amine precursors with 2,3-dimethylphenyl groups in pyridine or dioxane with catalysts like triethylamine . Purification often employs column chromatography or recrystallization from solvents like methanol or DMSO/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To confirm functional groups (e.g., C-N, C-S stretches in benzothiazole rings) .

- NMR (¹H/¹³C) : To verify substitution patterns (e.g., methoxy group at position 5, dimethylphenyl substituents) .

- X-ray crystallography : To resolve molecular packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O/F bonds stabilizing crystal structures) .

- Mass spectrometry : For molecular weight validation (e.g., using high-resolution instruments like Orbitrap Fusion Lumos) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic structure and stability of this compound?

- Methodological Answer : X-ray studies reveal that classical hydrogen bonds (e.g., N–H⋯N) form centrosymmetric dimers, while non-classical interactions (C–H⋯F/O) stabilize molecular packing. These interactions impact solubility and crystallinity. Researchers should optimize crystallization conditions (e.g., solvent polarity, slow evaporation) to study such interactions .

Q. What computational approaches are used to predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and vibrational frequencies. For example, DFT studies on analogous benzothiazoles correlate electron-withdrawing substituents (e.g., methoxy groups) with enhanced electrophilic reactivity . Software like Gaussian or ORCA can model these properties using B3LYP/6-31G(d,p) basis sets .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

Substituent variation : Modify the methoxy group (position 5) or dimethylphenyl moiety to assess impacts on biological targets (e.g., antitumor activity in thiazole derivatives) .

Bioisosteric replacement : Replace the benzothiazole core with oxadiazole or thiadiazole rings to evaluate potency changes .

In vitro assays : Test analogs against cell lines (e.g., MTT assays) with controlled conditions (e.g., pH, incubation time) to minimize data variability .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Standardize protocols (e.g., cell line selection, concentration ranges).

- Purity : Verify compound purity (>95%) via HPLC and control for byproducts .

- Structural analogs : Compare results with closely related derivatives (e.g., N-(5-chlorothiazol-2-yl) benzamides) to identify substituent-specific trends .

Methodological Notes

- Synthesis Troubleshooting : Low yields may result from incomplete cyclization; increasing reaction time or catalyst (e.g., POCl₃) concentration can improve efficiency .

- Crystallization Challenges : Use seed crystals or gradient cooling to enhance crystal quality for X-ray analysis .

- Computational Validation : Cross-check DFT results with experimental spectral data (e.g., IR/NMR) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.